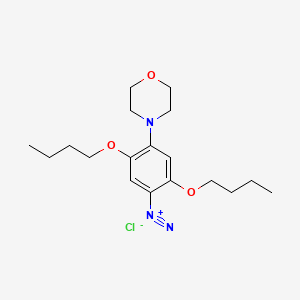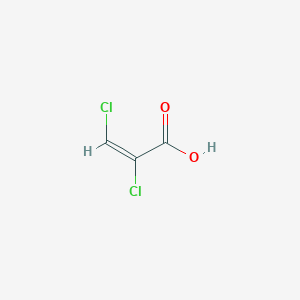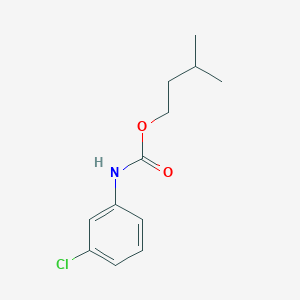
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is a chemical compound with the molecular formula C12H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorophenyl group and a carbamate ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
3-Chlorophenyl isocyanate+3-Methylbutanol→(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts may also be employed to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carbamate derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chlorophenyl)carbamic acid, 2-methylbutyl ester
- (3-Chlorophenyl)carbamic acid, 4-methylbutyl ester
- (4-Chlorophenyl)carbamic acid, 3-methylbutyl ester
Uniqueness
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 3-methylbutyl ester linkage differentiates it from other similar compounds, leading to variations in reactivity and biological activity.
Propriétés
Numéro CAS |
5333-70-0 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
3-methylbutyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)6-7-16-12(15)14-11-5-3-4-10(13)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
SOZGUQOVHHPVQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


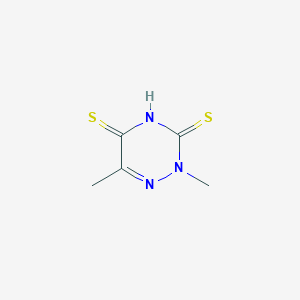
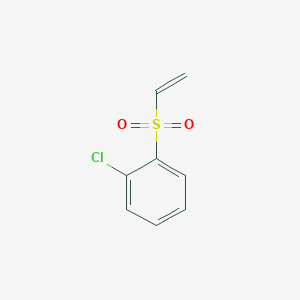
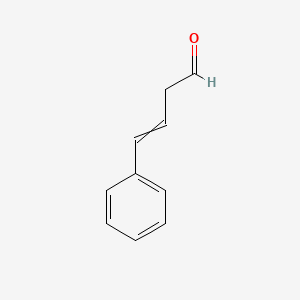
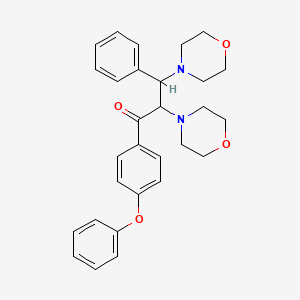
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
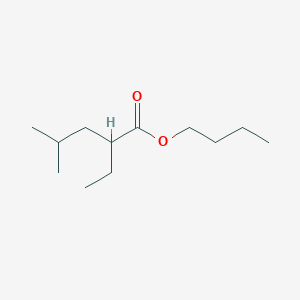
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

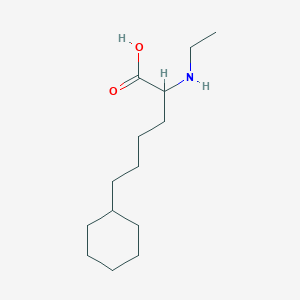
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
